N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE
Overview
Description
N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a pyridine ring, an indole moiety, and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-(2,2,2-trifluoroacetyl)-1H-indole with pyridine-3-methanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under mild conditions.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include oxindole derivatives, hydroxylated compounds, and substituted pyridine derivatives.
Scientific Research Applications
N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoroacetyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine-amide linkage but lack the indole and trifluoroacetyl groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but differ in the presence of the imidazo ring and bromine atom.
Uniqueness
N-[(PYRIDIN-3-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the combination of the pyridine, indole, and trifluoroacetyl groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)17(26)14-10-24(15-6-2-1-5-13(14)15)11-16(25)23-9-12-4-3-7-22-8-12/h1-8,10H,9,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDBMQKTUWGSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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